Structural Differentiation from the Non-Chlorinated Parent Compound: 10-(2-(Diethylamino)ethyl)acridin-9(10H)-one
The target compound differs from the non-chlorinated analog 10-(2-(diethylamino)ethyl)acridin-9(10H)-one (CAS 60536-22-3) by the presence of a chlorine atom at the 2-position of the acridone core. This structural difference is critical: in a series of N10-substituted-2-chloroacridones, the 2-chloro substituent was identified as a structural requirement for MDR modulation activity, with compounds lacking this chlorine showing diminished or absent chemosensitization [1]. The non-chlorinated analog was not reported among the active modulators in this series, underscoring that the 2-chloro group is not a passive substituent but an active pharmacophoric element.
| Evidence Dimension | Structural requirement for MDR modulation |
|---|---|
| Target Compound Data | Contains 2-chloro substituent; part of the active 2-chloroacridone chemotype |
| Comparator Or Baseline | 10-(2-(Diethylamino)ethyl)acridin-9(10H)-one (CAS 60536-22-3): no 2-chloro substituent |
| Quantified Difference | Structural absence of chlorine; not reported among active chemosensitizers in the 2-chloroacridone MDR series |
| Conditions | SAR analysis of N10-substituted-2-chloroacridone analogs in KBCh(R)-8-5 MDR cancer cells |
Why This Matters
Procuring the non-chlorinated analog would fail to deliver MDR-reversal activity because the 2-chloro substituent is essential for P-gp recognition and chemosensitizer potency in this chemotype.
- [1] Gopinath VS, Thimmaiah P, Thimmaiah KN, et al. Acridones circumvent P-glycoprotein-associated multidrug resistance (MDR) in cancer cells. Bioorg Med Chem. 2008;16(1):474-487. doi:10.1016/j.bmc.2007.09.020 View Source
